molecular formula C13H23NO5 B13085428 Methyl 2-((tert-butoxycarbonyl)amino)-7-hydroxyhept-2-enoate

Methyl 2-((tert-butoxycarbonyl)amino)-7-hydroxyhept-2-enoate

Cat. No.: B13085428
M. Wt: 273.33 g/mol
InChI Key: KCFSGLTVTLEICB-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-((tert-butoxycarbonyl)amino)-7-hydroxyhept-2-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, a hydroxyl group, and a double bond in its heptenoate chain. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-7-hydroxyhept-2-enoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems are often employed to enhance efficiency, versatility, and sustainability compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)amino)-7-hydroxyhept-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Trifluoroacetic acid (TFA)

Major Products Formed

    Oxidation: Formation of carbonyl compounds

    Reduction: Formation of saturated compounds

    Substitution: Formation of free amines

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-7-hydroxyhept-2-enoate involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability to the amino group, allowing selective reactions at other functional sites. The hydroxyl and double bond functionalities enable various chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((tert-butoxycarbonyl)amino)-7-hydroxyhept-2-enoate is unique due to its combination of a Boc-protected amino group, a hydroxyl group, and a double bond in the heptenoate chain. This combination provides versatility in chemical reactions and applications in various fields of research .

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

methyl (E)-7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-2-enoate

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-10(11(16)18-4)8-6-5-7-9-15/h8,15H,5-7,9H2,1-4H3,(H,14,17)/b10-8+

InChI Key

KCFSGLTVTLEICB-CSKARUKUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/C(=C/CCCCO)/C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(=CCCCCO)C(=O)OC

Origin of Product

United States

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